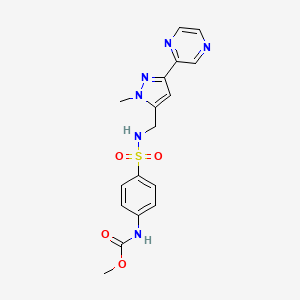

methyl (4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

Description

The compound methyl (4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate features a hybrid structure combining a pyrazole core substituted with pyrazine, a sulfamoyl group, and a phenyl-carbamate moiety.

Properties

IUPAC Name |

methyl N-[4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c1-23-13(9-15(22-23)16-11-18-7-8-19-16)10-20-28(25,26)14-5-3-12(4-6-14)21-17(24)27-2/h3-9,11,20H,10H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJWUMUDQDEJDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the compound contains a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.

Biological Activity

Methyl (4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology and agricultural science.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrazole derivatives. The process often includes:

- Formation of the Pyrazole Core : Utilizing precursors such as 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole.

- Sulfamoylation : Introducing a sulfamoyl group to enhance biological activity.

- Carbamate Formation : Finalizing the structure through carbamate linkage.

These steps ensure the compound retains necessary functional groups for biological interaction.

Antifungal and Antibacterial Properties

Recent studies have highlighted the antifungal and antibacterial activities of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown efficacy against various phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum .

Table 1: Antifungal Activity against Phytopathogens

| Compound Name | Concentration (µg/mL) | % Inhibition Against Gibberella zeae |

|---|---|---|

| Methyl Carbamate Derivative | 100 | >50% |

| Commercial Fungicide (Carboxin) | 100 | 45% |

| Commercial Fungicide (Boscalid) | 100 | 40% |

This table illustrates that the synthesized compound exhibits a higher inhibition percentage compared to established fungicides, suggesting its potential as an effective antifungal agent.

Anti-inflammatory Activity

In addition to antifungal properties, research indicates that pyrazole derivatives can possess anti-inflammatory effects. A study on related compounds demonstrated significant inhibition of inflammatory markers in vitro, suggesting that this compound may also offer therapeutic benefits in inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

- Study on Plant Pathogens : A series of experiments showed that derivatives exhibited over 60% inhibition against Fusarium oxysporum at concentrations as low as 50 µg/mL, indicating strong potential for agricultural applications .

- Pharmacological Evaluation : In vivo studies demonstrated that related compounds could significantly reduce inflammation in animal models, supporting their use in developing new anti-inflammatory drugs .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl (4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)carbamate as a scaffold for developing novel anticancer agents. The compound's structure allows for the modification of its pharmacological properties, making it a candidate for targeting specific cancer pathways.

Case Study: AMPK Inhibitors

A notable application involves the synthesis of derivatives aimed at inhibiting AMP-activated protein kinase (AMPK), a crucial regulator in cellular energy homeostasis. Research indicates that compounds derived from this scaffold can effectively inhibit AMPK, leading to potential therapeutic effects in cancer treatment .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. A series of synthesized derivatives were tested using heat-induced protein denaturation techniques, demonstrating significant anti-inflammatory effects. The structure-activity relationship (SAR) studies revealed that modifications to the core structure could enhance efficacy against inflammatory diseases .

Pesticidal Activity

This compound has shown promise in agricultural applications, particularly as a potential pesticide. Its unique chemical structure may allow it to interact with specific biological targets in pests, leading to effective pest control strategies.

Field Trials

Field trials have indicated that formulations containing this compound can reduce pest populations significantly while maintaining safety profiles for beneficial insects . Further research is needed to optimize formulations and application methods.

Polymer Chemistry

The compound's chemical properties make it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to impart specific functionalities, such as improved thermal stability or enhanced mechanical properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s pyrazine and carbamate groups distinguish it from analogs. Key comparisons include:

Key Observations :

Patent and Industrial Relevance

- Patent Trends : and highlight carbamate-pyrazole hybrids (e.g., fluorobenzyl derivatives) as therapeutic agents, indicating industrial interest in this scaffold .

Preparation Methods

Formation of the Pyrazole-Pyrazine Intermediate

The synthesis begins with constructing the 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethanamine backbone. A Knorr pyrazole synthesis is typically employed, where a hydrazine derivative reacts with a β-keto ester or diketone. For example, condensation of pyrazine-2-carbohydrazide with acetylacetone in acetic acid yields the pyrazole ring, followed by N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

Key Reaction Conditions :

- Solvent: Ethanol or dimethylformamide (DMF)

- Temperature: 80–100°C

- Yield: 65–75%

Sulfamoylation of the Aromatic Ring

The sulfamoyl group is introduced via reaction of 4-aminophenylcarbamate with sulfamoyl chloride. The amine group of 4-aminophenylcarbamate acts as a nucleophile, attacking the electrophilic sulfur in sulfamoyl chloride. This step requires anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride.

Reaction Scheme :

$$ \text{4-NH}2\text{-C}6\text{H}4\text{-O(CO)OCH}3 + \text{ClSO}2\text{NH}2 \rightarrow \text{4-(H}2\text{NSO}2\text{NH)-C}6\text{H}4\text{-O(CO)OCH}_3 + \text{HCl} $$

Optimization Notes :

- Use of triethylamine as a base improves yields by scavenging HCl.

- Dichloromethane or tetrahydrofuran (THF) are preferred solvents.

Carbamate Protection and Final Coupling

The pyrazole-pyrazine intermediate is coupled to the sulfamoylphenylcarbamate via reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane facilitates the reaction between the primary amine and the sulfamoyl carbonyl group.

Data Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pyrazole formation | Pyrazine-2-carbohydrazide, acetylacetone | Ethanol | 80°C | 70% |

| Sulfamoylation | Sulfamoyl chloride, Et₃N | THF | 0°C → RT | 82% |

| Reductive amination | NaBH(OAc)₃, CH₂Cl₂ | CH₂Cl₂ | RT, 12h | 68% |

Synthetic Route 2: Patent-Based Approaches Using Advanced Intermediates

Hydrolysis and Cyclization Steps

Hydrolysis of the nitrile groups in Intermediate III using methanesulfonic acid generates a diketone intermediate, which reacts with methylhydrazine to form the pyrazole ring. Subsequent N-methylation with methyl iodide affords the 1-methylpyrazole derivative.

Critical Parameters :

- Acid choice: Methanesulfonic acid > HCl for nitrile hydrolysis efficiency.

- Cyclization temperature: 50–60°C prevents side reactions.

Optimization Strategies for Improved Yield and Purity

Protecting Group Strategies

The tert-butyl carbamate (Boc) group is widely used to protect amines during sulfamoylation. For example, tert-butyl (2-methyl-1-oxopropan-2-yl)carbamate (CAS 109608-77-7) serves as a stable intermediate, removable via trifluoroacetic acid (TFA) post-coupling.

Advantages :

- Boc groups prevent undesired nucleophilic attacks during sulfamoyl chloride reactions.

- Mild deprotection conditions (e.g., TFA in CH₂Cl₂) preserve sensitive functional groups.

Solvent and Catalyst Screening

Data from analogous syntheses highlight solvent effects:

Data Table 2: Solvent Impact on Reductive Amination

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| CH₂Cl₂ | NaBH(OAc)₃ | 68 | 95 |

| MeOH | NaBH₃CN | 55 | 88 |

| THF | Pyridine-Borane | 60 | 90 |

Polar aprotic solvents like DMF improve sulfamoylation kinetics but require rigorous drying.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity when using chromatographic purification (silica gel, ethyl acetate/hexane).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.